

# tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	<i>tert-Butyl 2-hydroxy-2-methylpropylcarbamate</i>
Cat. No.:	B069740

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## An In-depth Technical Guide to **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and expected spectral data for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Chemical Properties

**tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is a carbamate derivative that serves as a useful building block in organic synthesis. Its chemical structure incorporates a bulky *tert*-butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and the development of complex organic molecules.

## Quantitative Data Summary

The key physicochemical properties of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>3</sub>	--INVALID-LINK--[1]
Molecular Weight	189.25 g/mol	--INVALID-LINK--[1]
CAS Number	183059-24-7	--INVALID-LINK--[1]
Physical Form	Liquid	--INVALID-LINK--[2]
Purity	≥98%	--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA)	58.56 Å <sup>2</sup>	--INVALID-LINK--[1]
LogP (calculated)	1.282	--INVALID-LINK--[1]
Hydrogen Bond Donors	2	--INVALID-LINK--[1]
Hydrogen Bond Acceptors	3	--INVALID-LINK--[1]
Rotatable Bonds	2	--INVALID-LINK--[1]
Storage Temperature	Room Temperature	--INVALID-LINK--[1]

## Experimental Protocols

While a specific, published experimental protocol for the synthesis of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is not readily available, a reliable synthetic route can be derived from standard procedures for the Boc-protection of amino alcohols. The following protocol is based on the reaction of 1-amino-2-methyl-2-propanol with di-tert-butyl dicarbonate (Boc<sub>2</sub>O), a common and efficient method for introducing the Boc protecting group.

## Synthesis of **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**

This procedure details the N-protection of 1-amino-2-methyl-2-propanol.

Materials:

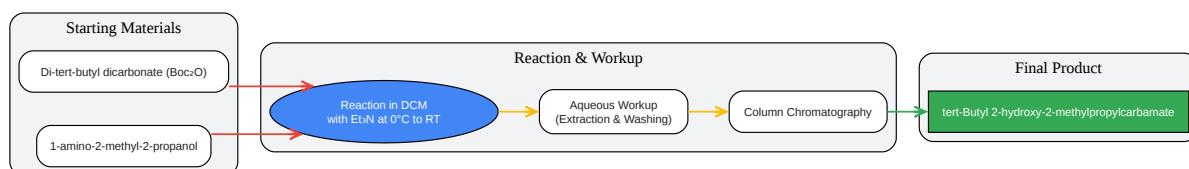
- 1-amino-2-methyl-2-propanol

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et<sub>3</sub>N) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a clean, dry round-bottom flask, dissolve 1-amino-2-methyl-2-propanol (1.0 equivalent) in anhydrous dichloromethane. The concentration should be approximately 0.1-0.5 M.
- Cool the solution to 0 °C using an ice bath.
- To the stirred solution, add triethylamine or DIPEA (1.1 equivalents).
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in dichloromethane dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with saturated aqueous  $\text{NaHCO}_3$  solution, followed by brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**.



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Caption: Synthetic workflow for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate**.

## Spectral Data Analysis

While a complete set of experimentally-derived spectra for **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

- A singlet integrating to 9 protons around  $\delta$  1.45 ppm, corresponding to the tert-butyl group.

- A singlet for the hydroxyl proton, which may be broad and its chemical shift will be concentration-dependent.
- A singlet integrating to 6 protons for the two methyl groups at the 2-position.
- A doublet for the methylene protons adjacent to the carbamate nitrogen.
- A broad signal for the N-H proton of the carbamate.

## **<sup>13</sup>C NMR Spectroscopy**

The carbon NMR spectrum is expected to display signals for each of the unique carbon atoms:

- A signal around  $\delta$  28.5 ppm for the three equivalent methyl carbons of the tert-butyl group.
- A signal around  $\delta$  80 ppm for the quaternary carbon of the tert-butyl group.
- A signal for the quaternary carbon bearing the hydroxyl and two methyl groups.
- A signal for the methylene carbon adjacent to the carbamate nitrogen.
- A signal for the two equivalent methyl carbons at the 2-position.
- A signal for the carbonyl carbon of the carbamate group around  $\delta$  156 ppm.

## **Infrared (IR) Spectroscopy**

The IR spectrum will be characterized by several key absorption bands:

- A broad O-H stretching band in the region of 3500-3200  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.
- An N-H stretching band around 3300  $\text{cm}^{-1}$ .
- C-H stretching bands just below 3000  $\text{cm}^{-1}$ .
- A strong C=O stretching band for the carbamate carbonyl group, expected around 1680-1700  $\text{cm}^{-1}$ .

- C-O stretching bands in the fingerprint region.

## Mass Spectrometry (MS)

In mass spectrometry, particularly with electrospray ionization (ESI), the molecule is expected to show a protonated molecular ion  $[M+H]^+$  at m/z 190.14. Fragmentation may involve the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

## Safety and Handling

As with any chemical, **tert-Butyl 2-hydroxy-2-methylpropylcarbamate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[\[1\]](#)

## Applications in Research and Development

**tert-Butyl 2-hydroxy-2-methylpropylcarbamate** is primarily used as a synthetic intermediate. The Boc-protected amine allows for selective reactions at other functional groups within a molecule. The hydroxyl group can be further functionalized, for example, through oxidation, esterification, or etherification, making this compound a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The Boc group can be readily removed under acidic conditions, deprotecting the amine for subsequent reactions.

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## References

- 1. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 2. tert-Butyl hydroxy(methyl)carbamate | 19689-97-5 | UAA68997 [biosynth.com]
- To cite this document: BenchChem. [tert-Butyl 2-hydroxy-2-methylpropylcarbamate chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

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